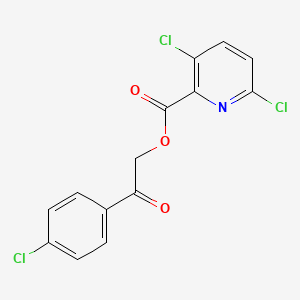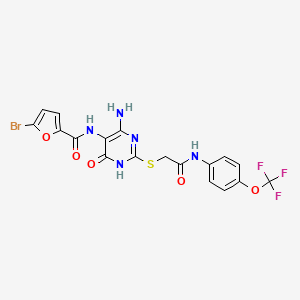![molecular formula C14H12F3N3O B2367980 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034592-23-7](/img/structure/B2367980.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. A series of novel pyrazolo pyrazin-4 (5H)-one derivatives were synthesized by the reaction of ethyl 3-aryl-1- (2-bromoethyl)-1H-pyrazole-5-carboxylate and amine in the general heating condition and microwave-assisted condition .Molecular Structure Analysis
The molecular structure of this compound presents a similar geometry, a lactam-type carbonyl, and an aromatic southern nitrogen .Chemical Reactions Analysis
The study on structure-activity relationships showed that compounds with a 4-chlorophenyl group at the pyrazole moiety had much more inhibitory effects .Scientific Research Applications
Antiviral and Antitumoral Activity
A study conducted by Jilloju et al. (2021) explored the synthesis and biological evaluation of a new series of derivatives starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic, and heterocyclic aldehydes, and phenacyl bromides. This research found that structural variations on the phenyl moiety could tune the biological properties towards antiviral or antitumoral activity. The mode of action for antitumoral activity was identified as the inhibition of tubulin polymerization, showcasing the compound's potential in cancer research (Jilloju et al., 2021).
Anti-inflammatory Activity
A study by Arunkumar et al. (2009) synthesized a new series of [5-substituted-3-(phenylamino)-1H-pyrazol-1yl] derivatives from propyl gallate and hydrazine hydrate. These compounds were evaluated for in vivo anti-inflammatory activity using the carrageenan-induced paw edema test, demonstrating good anti-inflammatory activity. This highlights the potential application of such compounds in developing new anti-inflammatory drugs (Arunkumar et al., 2009).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of derivatives related to the specified chemical structure. For example, a study by Kumar et al. (2012) synthesized a series of derivatives that showed good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing methoxy groups exhibited high antimicrobial activity, suggesting these derivatives' potential in developing new antimicrobial agents (Kumar et al., 2012).
Synthesis and Chemical Structure Characterization
Research on the synthesis and structural characterization of related compounds includes the work by Cao et al. (2010), which synthesized and characterized by 1H NMR, MS, and IR spectra data. The structure was further identified by X-ray diffraction, contributing valuable information to the chemical synthesis domain and offering insights into the compound's potential applications based on its chemical structure (Cao et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the activity of mGluR2 .
Biochemical Pathways
The mGluR2 receptors are involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events .
Result of Action
The action of this compound as a NAM of mGluR2 has potential therapeutic implications. It is considered potentially useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Safety and Hazards
Future Directions
The future directions for this compound could involve further investigations on this novel mechanism. Despite the recent association of excessive mGlu5 receptor activation with target-related liabilities, the observation that in vivo efficacy in several schizophrenia models has been confirmed for multiple mGlu5 PAMs, combined with the identification of potential alternatives to mitigate these burdens, suggests that further investigations on this novel mechanism are warranted .
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)11-3-1-2-10(8-11)13(21)19-6-7-20-12(9-19)4-5-18-20/h1-5,8H,6-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCHDRMPDJXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate](/img/structure/B2367899.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2367901.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2367903.png)

![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
![2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide](/img/structure/B2367907.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2367911.png)
![Methyl 1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-4-carboxylate](/img/structure/B2367912.png)


![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-methoxyphenyl)urea](/img/structure/B2367920.png)